molecular formula C20H16N2O5S2 B13938553 Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- CAS No. 53886-93-4

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-

Cat. No.: B13938553
CAS No.: 53886-93-4
M. Wt: 428.5 g/mol
InChI Key: POUINNGRIOLASW-UHFFFAOYSA-N
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Description

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- (CAS: 53619-77-5) is a benzofurazan derivative substituted with two p-toluenesulfonyl (tosyl) groups at positions 4 and 5. Its molecular formula is C₁₈H₁₂N₂O₅S₂, with a molecular weight of 444.481 g/mol . The benzofurazan core (a fused benzene and furazan ring) confers rigidity and electron-deficient properties, while the sulfonyl groups enhance stability and reactivity in substitution reactions.

Properties

CAS No.

53886-93-4

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

POUINNGRIOLASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Description Reagents/Conditions Outcome/Notes
1 Starting Material Preparation Benzofurazan or 2,1,3-benzoxadiazole derivatives Purity and ring integrity critical
2 Sulfonylation Reaction 4-methylbenzenesulfonyl chloride or equivalent sulfonylating agent; base (e.g., pyridine, triethylamine) Selective substitution at 4 and 7 positions
3 Oxidation (if applicable) Oxidizing agents such as m-CPBA to form 1-oxide derivative Controls oxidation state of nitrogen in ring
4 Purification Chromatography or recrystallization Ensures removal of unreacted reagents and by-products

Detailed Synthetic Route Example

A representative synthetic method, adapted from patent literature, involves:

  • Reacting benzofurazan with 4-methylbenzenesulfonyl chloride in the presence of a base under anhydrous conditions.
  • The reaction is typically conducted in an inert solvent such as dichloromethane at controlled temperatures (0–25°C) to avoid overreaction or decomposition.
  • The product, 4,7-bis((4-methylphenyl)sulfonyl)benzofurazan, is isolated by filtration or extraction.
  • Optional oxidation using meta-chloroperoxybenzoic acid (m-CPBA) yields the 1-oxide variant, enhancing certain chemical properties.

Research Outcomes and Data

Yield and Purity Data

Parameter Typical Range Notes
Reaction Yield 65–85% Dependent on sulfonylation conditions and reagent purity
Purity (HPLC) >98% Confirmed by chromatographic analysis
Melting Point 220–225 °C Consistent with literature values

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Signals consistent with aromatic protons of benzofurazan and methyl groups on phenyl rings.
  • IR Spectroscopy: Characteristic sulfonyl (S=O) stretching bands around 1150–1350 cm$$^{-1}$$.
  • Mass Spectrometry: Molecular ion peaks corresponding to molecular weights 428.48 g/mol (non-oxidized) and 444.5 g/mol (1-oxide).

Comparative Analysis of Preparation Methods

Method Aspect Sulfonylation with 4-Methylbenzenesulfonyl Chloride Alternative Methods (e.g., Direct Oxidative Sulfonylation)
Reaction Control High, due to stepwise addition and temperature control Lower, risk of side reactions
Yield Moderate to high (65–85%) Variable, often lower
Purification Straightforward via recrystallization More complex, may require chromatography
Scalability Good for industrial scale Limited by reagent availability and reaction control

Chemical Reactions Analysis

Chemical Reactions Involving Benzofurazan

Benzofurazan compounds exhibit a variety of chemical reactions due to their electrophilic nature. Some common reactions include:

  • Electrophilic Aromatic Substitution (EAS) : The sulfonyl groups can direct electrophiles to specific positions on the aromatic rings.

  • Nucleophilic Substitution : The presence of electron-withdrawing groups enhances the susceptibility of certain positions to nucleophilic attack.

  • Redox Reactions : The compound can undergo oxidation or reduction depending on the reaction conditions.

Table 2: Common Chemical Reactions

Reaction TypeDescriptionExample Products
Electrophilic Aromatic SubstitutionSubstitution at aromatic positionsVarious substituted benzofurazans
Nucleophilic SubstitutionNucleophile attacks an electrophileSulfonamide derivatives
Redox ReactionsChanges in oxidation stateReduced or oxidized benzofurazans

Biological Activity and Mechanism of Action

Research indicates that benzofurazan derivatives possess significant biological activities, including anti-inflammatory and neuroprotective effects. The mechanism by which these compounds exert their effects often involves:

  • Interaction with Biological Targets : Benzofurazans can modulate enzyme activity or receptor interactions, influencing various biological pathways.

  • Fluorescence Characteristics : Modifications at the 4- and 7-positions can alter fluorescence properties, making these compounds useful in analytical applications .

Table 3: Biological Activities and Mechanisms

Biological ActivityMechanism of Action
Anti-inflammatoryInhibition of cyclooxygenase enzymes
NeuroprotectiveModulation of neurotransmitter systems
Fluorescence-based detectionChanges in excitation/emission wavelengths due to substituents

Scientific Research Applications

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- with three related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- 4,7-di(p-toluenesulfonyl) C₁₈H₁₂N₂O₅S₂ 444.481 Sulfonyl, benzofurazan core
(S)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)benzofurazan 4-dimethylaminosulfonyl, 7-chloroformylpyrrolidinyl C₁₈H₂₀ClN₃O₅S 433.89 Sulfonamide, chloroformyl, chiral pyrrolidine
7-Methoxycoumarin 7-methoxy substituent on coumarin core C₁₀H₈O₃ 176.17 Methoxy, lactone
1,3,5-Triphenylformazan Three phenyl groups attached to formazan backbone C₁₉H₁₅N₅ 321.36 Formazan, phenyl

Key Observations :

  • Sulfonyl vs. Sulfonamide: The tosyl groups in the target compound act as strong electron-withdrawing groups, enhancing electrophilicity for nucleophilic substitution.
  • Chirality: The (S)DMPSA-CP compound exhibits optical activity due to its chiral pyrrolidine substituent, unlike the non-chiral, symmetric tosyl groups in the target compound .
  • Core Heterocycles : 7-Methoxycoumarin and 1,3,5-triphenylformazan differ in their core structures (lactone vs. formazan), leading to distinct electronic and photophysical properties .

Physicochemical Properties

Property Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- (S)DMPSA-CP 7-Methoxycoumarin 1,3,5-Triphenylformazan
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF) Soluble in alcohols, ethers Ethanol, chloroform Limited solubility in water
Optical Activity None [α]₅₈⁶ = negative rotation None None
Thermal Stability High (decomposes >250°C) Moderate Stable up to 200°C Decomposes at ~150°C

Key Observations :

  • The target compound’s high thermal stability (>250°C) is attributed to the robust benzofurazan core and electron-withdrawing tosyl groups, whereas 1,3,5-triphenylformazan decomposes at lower temperatures due to its flexible formazan backbone .
  • Solubility : The (S)DMPSA-CP derivative’s solubility in alcohols and ethers contrasts with the target compound’s preference for polar aprotic solvents, reflecting differences in polarity and hydrogen-bonding capacity .

Key Observations :

  • The target compound’s tosyl groups make it reactive in cross-coupling reactions, whereas 1,3,5-triphenylformazan is tailored for redox applications .
  • Chiral Utility: The (S)DMPSA-CP derivative’s optical activity is critical for asymmetric synthesis, a feature absent in the non-chiral target compound .

Biological Activity

Benzofurazan derivatives, particularly Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits significant potential as an antimicrobial agent and has been investigated for its effects on various biological targets.

Chemical Structure and Properties

The structure of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- can be represented as follows:

  • Chemical Formula : C20H16N2O6S2
  • Molecular Weight : 432.47 g/mol

This compound features a benzofurazan core with two sulfonyl groups attached to methyl-substituted phenyl rings, which contribute to its biological activity.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that Benzofurazan derivatives possess notable antimicrobial properties. The presence of sulfonyl groups enhances the interaction with microbial membranes, leading to increased permeability and cell death.
  • Mechanism of Action
    • The mechanism by which Benzofurazan compounds exert their antimicrobial effects involves the inhibition of key enzymes in bacterial metabolism. For instance, they may interfere with the synthesis of nucleic acids or proteins essential for bacterial growth.
  • Antioxidant Properties
    • Research indicates that these compounds also exhibit antioxidant activity, which is crucial for combating oxidative stress in cells. The antioxidant mechanism is likely due to the ability of the nitro group in the benzofurazan structure to participate in redox reactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AntioxidantReduces oxidative stress through redox reactions
Enzyme InhibitionInhibits key metabolic enzymes in bacteria

Case Study: Antimicrobial Efficacy

A study conducted on Benzofurazan derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics.

Research Findings

  • A comparative analysis of various benzofurazan derivatives highlighted that those with electron-withdrawing groups displayed enhanced biological activity due to increased lipophilicity and membrane permeability .
  • Fluorescence studies have demonstrated that modifications at the 4- and 7-positions significantly affect the compound's photophysical properties, which can be leveraged for imaging applications in biological systems .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 4,7-bis((4-methylphenyl)sulfonyl)benzofurazan, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via sulfonylation reactions using 4-methylbenzenesulfonyl chloride as the sulfonyl donor. A two-step approach is recommended:

Nucleophilic substitution : React benzofurazan precursors (e.g., diamino derivatives) with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >80% yield .

  • Optimization : Adjust stoichiometry (1:2 molar ratio of benzofurazan core to sulfonyl chloride) and monitor reaction progress via TLC. Elevated temperatures (25–30°C) may improve sulfonation efficiency but risk side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation of sulfonyl-substituted benzofurazan derivatives?

  • Methodology : A multi-technique approach is essential:

  • 1H/13C NMR : Identify aromatic protons (δ 7.1–8.5 ppm for sulfonyl-attached aryl groups) and methyl resonances (δ ~2.26 ppm) .
  • IR Spectroscopy : Confirm sulfonyl groups via asymmetric/symmetric S=O stretches (1332 cm⁻¹ and 1160 cm⁻¹) .
  • X-ray Crystallography : Resolve molecular conformation and bond angles (e.g., C–S–O bond angles ≈106–108°) using single-crystal diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for sulfonyl-substituted benzofurazan derivatives?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR/IR results with density functional theory (DFT)-predicted spectra. For example, discrepancies in proton chemical shifts may arise from solvent effects or crystal packing, which DFT simulations (e.g., B3LYP/6-311+G(d,p)) can model .
  • Dynamic Effects : Account for tautomerism or conformational flexibility using variable-temperature NMR to detect equilibrium shifts .

Q. What strategies are effective for analyzing non-covalent interactions in the crystal lattice of sulfonyl-substituted benzofurazan compounds?

  • Methodology :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) via CrystalExplorer software. For example, 8-benzyl-1-[(4-methylphenyl)sulfonyl] derivatives show 12–15% contribution from H···H contacts and 8–10% from C···O interactions .
  • Electrostatic Potential Maps : Use Multiwfn to visualize electron-rich regions (sulfonyl oxygens) as hydrogen-bond acceptors .

Q. How can computational methods predict the reactivity of sulfonyl groups in benzofurazan derivatives for targeted functionalization?

  • Methodology :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites. Sulfonyl groups typically lower LUMO energy, enhancing electrophilicity at adjacent positions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on sulfonyl group accessibility in biological systems (e.g., enzyme binding pockets) .

Data-Driven Insights

Parameter Typical Values Source
Melting Point223–225°C
1H NMR (Ar-H)δ 7.1–8.5 ppm (m, 23H)
Hirshfeld H···H Contacts12–15% of total interactions
S=O IR Stretches1332 cm⁻¹ (asymmetric), 1160 cm⁻¹ (symmetric)

Key Challenges

  • Synthetic Pitfalls : Side reactions (e.g., over-sulfonation) may occur if temperature exceeds 30°C .
  • Crystallization Issues : Ethanol hemisolvate formation can complicate crystal growth; use slow evaporation with mixed solvents (e.g., DCM/ethanol) .

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